molecular formula C16H15ClF3N3O2 B455941 N~1~-(3-CHLORO-4-METHOXYPHENYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE

N~1~-(3-CHLORO-4-METHOXYPHENYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE

Cat. No.: B455941
M. Wt: 373.76g/mol
InChI Key: UJMVNZOYCGKKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-CHLORO-4-METHOXYPHENYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound features a combination of aromatic rings, halogenated substituents, and a pyrazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CHLORO-4-METHOXYPHENYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Halogenation: Introduction of the chlorine atom to the aromatic ring.

    Methoxylation: Addition of the methoxy group to the aromatic ring.

    Formation of the pyrazole ring: This step involves cyclization reactions to form the pyrazole moiety.

    Acylation: Introduction of the acetamide group to the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CHLORO-4-METHOXYPHENYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the removal of halogen or other substituents.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N~1~-(3-CHLORO-4-METHOXYPHENYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-CHLORO-4-METHOXYPHENYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyphenyl derivatives: Compounds with similar aromatic structures and substituents.

    Pyrazole-based compounds: Molecules containing the pyrazole ring, which may exhibit similar chemical and biological properties.

Properties

Molecular Formula

C16H15ClF3N3O2

Molecular Weight

373.76g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C16H15ClF3N3O2/c1-25-13-5-4-10(6-11(13)17)21-15(24)8-23-12(9-2-3-9)7-14(22-23)16(18,19)20/h4-7,9H,2-3,8H2,1H3,(H,21,24)

InChI Key

UJMVNZOYCGKKDC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)Cl

Origin of Product

United States

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